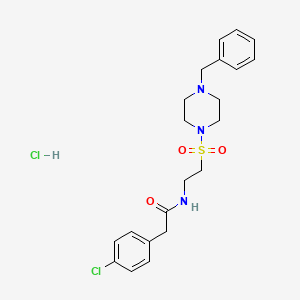

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-chlorophenyl)acetamide hydrochloride

Description

N-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-chlorophenyl)acetamide hydrochloride is a synthetic compound featuring a 4-chlorophenyl acetamide core linked via a sulfonylethyl group to a 4-benzylpiperazine moiety. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name |

N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-2-(4-chlorophenyl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O3S.ClH/c22-20-8-6-18(7-9-20)16-21(26)23-10-15-29(27,28)25-13-11-24(12-14-25)17-19-4-2-1-3-5-19;/h1-9H,10-17H2,(H,23,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWEZGMPVFBEDOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27Cl2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-chlorophenyl)acetamide hydrochloride typically involves multiple steps:

Formation of the Piperazine Ring: The initial step often involves the synthesis of the piperazine ring, which can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.

Sulfonylation: The sulfonyl group is introduced by reacting the piperazine derivative with a sulfonyl chloride.

Acetamide Formation: The final step involves the formation of the acetamide moiety by reacting the intermediate with 4-chlorophenylacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-chlorophenyl)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl positions using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Therapeutic Applications

1.1 Neurodegenerative Diseases

One of the primary areas of interest for this compound is its potential application in treating neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that compounds with a similar structure, particularly those incorporating benzylpiperazine and aryl-sulfonamide functionalities, exhibit significant inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in AD pathology. The dual-target approach of these compounds may also inhibit amyloid-beta aggregation, a hallmark of Alzheimer's progression .

1.2 Antidepressant Activity

The benzylpiperazine moiety is known for its psychoactive properties, suggesting that derivatives of this compound could be explored for antidepressant effects. The sulfonamide group enhances solubility and bioavailability, making it a candidate for further investigation in mood disorders .

Synthesis and Chemical Properties

The synthesis of N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-chlorophenyl)acetamide hydrochloride typically involves several key steps:

- Formation of the Piperazine Derivative : The initial step often includes the alkylation of piperazine with benzyl bromide to introduce the benzyl group.

- Sulfonamide Formation : The reaction with sulfonyl chlorides leads to the formation of the sulfonamide linkage.

- Acetamide Coupling : The final step involves coupling with 4-chlorophenyl acetic acid derivatives to yield the target compound.

This synthetic pathway not only highlights the versatility of the compound but also underscores its potential as a scaffold for further modifications to enhance biological activity .

Biological Evaluation

3.1 In Vitro Studies

In vitro studies have shown that compounds similar to N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-chlorophenyl)acetamide hydrochloride exhibit promising results in inhibiting AChE activity and preventing amyloid-beta aggregation. These studies often utilize various cell lines to assess neuroprotective properties and overall cytotoxicity .

3.2 Pharmacokinetic Properties

The pharmacokinetic profile of this compound is crucial for determining its viability as a therapeutic agent. Studies have indicated favorable absorption characteristics, with moderate metabolic stability and a manageable half-life, which are essential for maintaining effective drug levels in vivo .

Case Studies and Research Findings

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Hybrid Compounds Against Alzheimer's : A study demonstrated that hybrid compounds combining aryl-sulfonamide with benzylpiperazine exhibited enhanced AChE inhibition and neuroprotective effects in animal models of Alzheimer's disease .

- Antidepressant Efficacy : Another study focused on the antidepressant potential of piperazine derivatives, noting significant behavioral improvements in rodent models when administered compounds structurally related to N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-chlorophenyl)acetamide hydrochloride .

Mechanism of Action

The mechanism of action of N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-chlorophenyl)acetamide hydrochloride involves its interaction with specific molecular targets. The piperazine ring may interact with neurotransmitter receptors, while the sulfonyl and chlorophenyl groups contribute to its binding affinity and specificity. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Structural Analogues and Key Differences

a) 2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide Dihydrochloride

- Structure : Lacks the sulfonyl and benzyl groups present in the target compound.

- Key Differences : The absence of the sulfonylethyl linker reduces molecular weight (C₁₂H₁₈Cl₃N₃O vs. ~C₂₁H₂₆ClN₃O₃S) and may decrease metabolic stability due to reduced steric bulk. The dihydrochloride salt form could enhance solubility but might alter pharmacokinetics compared to the hydrochloride form .

b) 2-(4-Fluorophenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide

- Structure : Substitutes 4-chlorophenyl with 4-fluorophenyl and replaces the benzyl group with 2-fluorophenyl on piperazine.

- Key Differences : Fluorine’s electronegativity may improve metabolic stability but reduce lipophilicity compared to chlorine. The 2-fluorophenyl substitution on piperazine could alter receptor-binding affinity due to steric effects .

c) N-(4-Fluorophenyl)-2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]acetamide

- Structure : Features a 4-methylphenyl (tosyl) sulfonyl group instead of benzyl.

- Key Differences : The tosyl group’s bulkiness may hinder membrane permeability compared to the benzyl group. The 4-fluorophenyl vs. 4-chlorophenyl substitution impacts electronic properties and binding interactions .

d) N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-methylphenyl)sulfonyl]acetamide

- Structure : Incorporates a thiazole ring and 3-methylphenyl sulfonyl group.

- The 3-methylphenyl substituent may confer different steric and electronic effects compared to benzylpiperazine .

Comparative Physicochemical Properties

Biological Activity

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-chlorophenyl)acetamide hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in the central nervous system (CNS). This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

1. Chemical Structure and Synthesis

The compound features a benzylpiperazine moiety linked to a sulfonamide group, which is known for enhancing biological activity. The synthesis typically involves the reaction of benzylpiperazine with sulfonyl chlorides and acetic acid derivatives. The general synthetic pathway includes:

- Step 1 : Protection of amines.

- Step 2 : Alkylation with sulfonyl chlorides.

- Step 3 : Final acetamide formation through acylation.

The structural formula is represented as follows:

2.1 Anticonvulsant Activity

Research has indicated that similar compounds exhibit anticonvulsant properties. For instance, derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide have shown significant efficacy in models of epilepsy, particularly in maximal electroshock (MES) and pentylenetetrazole (PTZ) tests . The mechanism of action is believed to involve modulation of sodium channels and GABA receptors, which are critical in seizure activity.

| Compound | Test Model | Dose (mg/kg) | Efficacy |

|---|---|---|---|

| Compound A | MES | 100 | Effective |

| Compound B | PTZ | 300 | Moderate |

| Target Compound | MES/PTZ | TBD | TBD |

2.2 CNS Activity

Molecular docking studies have shown that compounds similar to N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-chlorophenyl)acetamide interact favorably with the GABA receptor, suggesting potential anxiolytic effects . In vivo studies demonstrated that certain analogs exhibited significant anxiolytic and muscle relaxant activities in animal models.

3.1 Efficacy in Animal Models

A study evaluating the anticonvulsant activity of various N-acetamide derivatives found that specific substitutions on the piperazine ring significantly influenced efficacy. For example, compounds with a benzyl substitution showed enhanced activity compared to those with simpler alkyl groups .

3.2 Structure-Activity Relationship (SAR)

The SAR analysis indicated that the sulfonamide group plays a crucial role in enhancing biological activity by increasing solubility and receptor affinity. Compounds with higher lipophilicity often displayed delayed but prolonged effects, as observed in tests measuring seizure protection at different time intervals .

4. Conclusion

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(4-chlorophenyl)acetamide hydrochloride represents a promising candidate for further pharmacological exploration due to its potential anticonvulsant and CNS-modulating activities. Future research should focus on optimizing its structure for enhanced efficacy and reduced side effects.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound?

The synthesis of sulfonamide-linked acetamide derivatives typically involves sequential reactions:

- Sulfonylation : React 4-benzylpiperazine with a sulfonyl chloride derivative (e.g., 2-chloroethanesulfonyl chloride) under basic conditions (e.g., triethylamine) to form the sulfonamide intermediate .

- Acetylation : Couple the sulfonamide intermediate with 2-(4-chlorophenyl)acetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Hydrochloride salt formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.

Validation : Confirm purity via HPLC (>95%) and structural integrity via H/C NMR .

Basic: How is the molecular structure confirmed for this compound?

X-ray crystallography is the gold standard for structural elucidation:

- Single crystals are grown via slow evaporation of ethanolic solutions.

- Bond lengths (e.g., S–N: ~1.63 Å, C–O: ~1.21 Å) and torsion angles (e.g., sulfonyl group orientation) are validated against standard databases .

- Intermolecular interactions (e.g., hydrogen bonds between sulfonyl oxygen and amide hydrogens) stabilize the crystal lattice .

Basic: What in vitro assays are suitable for initial biological evaluation?

- Receptor binding assays : Screen for affinity toward serotonin (5-HT/5-HT) or dopamine receptors, given the piperazine scaffold’s prevalence in CNS targets .

- Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cell lines to assess baseline toxicity (IC values).

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

Advanced: How can contradictions in reported binding affinities be resolved?

Discrepancies may arise from assay conditions (e.g., buffer pH, temperature) or receptor isoforms. Mitigation strategies include:

- Orthogonal assays : Compare radioligand binding (e.g., H-labeled compounds) with functional assays (e.g., cAMP accumulation for GPCRs) .

- Control standardization : Use reference ligands (e.g., ketanserin for 5-HT) across studies to normalize data .

- Structural modeling : Perform docking studies (e.g., AutoDock Vina) to identify key residues (e.g., Asp155 in 5-HT) influencing affinity variations .

Advanced: What structure-activity relationship (SAR) insights guide optimization?

- Piperazine substitution : Replacing the benzyl group with electron-withdrawing groups (e.g., 4-fluorobenzyl) enhances metabolic stability but may reduce solubility .

- Sulfonyl linker : Shortening the ethyl chain decreases conformational flexibility, potentially improving selectivity for σ receptors .

- Chlorophenyl moiety : Para-chloro substitution is critical for hydrophobic interactions; meta-substitution abolishes activity in related compounds .

Advanced: How does the compound’s stability vary under physiological conditions?

- pH-dependent degradation : The sulfonamide bond is stable at pH 1–3 (simulating gastric fluid) but hydrolyzes at pH > 8 (intestinal conditions). Monitor via accelerated stability testing (40°C/75% RH) .

- Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the acetamide group. Use amber vials for storage .

- Oxidative stability : The benzylpiperazine moiety is susceptible to CYP3A4-mediated oxidation. Co-incubation with inhibitors (e.g., ketoconazole) improves half-life in microsomal assays .

Advanced: What analytical techniques resolve enantiomeric impurities?

- Chiral HPLC : Use a Chiralpak AD-H column (n-hexane/isopropanol, 90:10) to separate enantiomers (resolution factor >1.5) .

- Circular dichroism (CD) : Compare CD spectra with a pure enantiomer standard to quantify optical purity .

- X-ray crystallography : Assign absolute configuration via anomalous scattering (e.g., Cu Kα radiation) .

Advanced: How are pharmacokinetic parameters optimized in preclinical studies?

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl) to the benzyl ring to lower logP (target <3.5) and reduce plasma protein binding .

- Prodrug strategies : Mask the sulfonamide as a tert-butyl ester to enhance oral bioavailability (tested in Sprague-Dawley rats) .

- Toxicokinetics : Monitor AUC and C in rodent models to correlate exposure with off-target effects (e.g., QTc prolongation) .

Advanced: What computational methods predict off-target interactions?

- Pharmacophore modeling : Align with known off-targets (e.g., hERG channel) using Schrödinger’s Phase .

- Machine learning : Train Random Forest models on ChEMBL data to predict CYP inhibition (e.g., CYP2D6) .

- Molecular dynamics : Simulate binding to serum albumin (PDB: 1AO6) to estimate free fraction in plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.